molecular formula C6H13ClN2O B1374327 (S)-3-Amino-1-methylpiperidin-2-one hydrochloride CAS No. 956109-56-1

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride

Cat. No. B1374327
CAS RN: 956109-56-1
M. Wt: 164.63 g/mol
InChI Key: HHUWUTGRVZJMSM-JEDNCBNOSA-N
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Description

“(S)-3-Amino-1-methylpiperidin-2-one hydrochloride” is a hydrochloride salt of an amino acid derivative. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base . They are commonly used to improve the water solubility of organic compounds, which can be desirable for substances used in medications .


Synthesis Analysis

While specific synthesis methods for “(S)-3-Amino-1-methylpiperidin-2-one hydrochloride” were not found, a general approach to synthesizing similar compounds often involves reactions of amines with carbonyl compounds .


Chemical Reactions Analysis

The chemical reactions involving “(S)-3-Amino-1-methylpiperidin-2-one hydrochloride” would depend on the specific conditions and reactants present. As a hydrochloride salt, it would likely participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Amino-1-methylpiperidin-2-one hydrochloride” would depend on its specific molecular structure. Hydrochlorides generally have good water solubility .

Scientific Research Applications

  • Chemical Processes and Synthesis

    • (S)-3-Amino-1-methylpiperidin-2-one hydrochloride plays a role in various chemical synthesis processes. For example, it is involved in the hydrodenitrogenation of 2-methylpyridine and its intermediate products, like 2-methylpiperidine and 1-aminohexane, a process important in the chemical industry (Egorova, Zhao, Kukula, & Prins, 2002).
  • Analytical Chemistry

    • In analytical chemistry, it is utilized in methods like liquid chromatography-tandem mass spectrometric (LC-MS/MS) for the quantitative determination of compounds in plasma, supporting pre-clinical studies (Yang, Wu, Clement, & Rudewicz, 2004).
  • Molecular Structure and Crystallography

    • The compound is also significant in the study of molecular structures and crystallography. For instance, research has been done on cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride to understand their molecular and crystal structures (Dega-Szafran, Dulewicz, Dutkiewicz, & Kosturkiewicz, 2006).
  • Pharmaceutical Research and Development

    • In pharmaceutical research, derivatives of (S)-3-Amino-1-methylpiperidin-2-one hydrochloride are investigated for various medicinal applications. For example, derivatives like 1-phenethyl-4-hydroxy-salicylamido-4-methylpiperidine-hydrochloride have been studied for their antitussive properties (Duhault, Tisserand, & Régnier, 1976).
  • Biocatalysis

    • Biocatalysis research also involves this compound. The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, a process important in drug research, is related to compounds like (S)-3-Amino-1-methylpiperidin-2-one hydrochloride (Li, Wang, Huang, Zou, & Zheng, 2013).
  • Organic Chemistry and Medicinal Chemistry

    • In organic and medicinal chemistry, the compound finds use in the synthesis of novel derivatives with potential biological applications. For instance, the synthesis of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters highlights its role in creating compounds with antioxidant and antimicrobial potential (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

Safety And Hazards

The safety and hazards of “(S)-3-Amino-1-methylpiperidin-2-one hydrochloride” would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures in place .

Future Directions

The future directions for “(S)-3-Amino-1-methylpiperidin-2-one hydrochloride” would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its delivery, or exploring new therapeutic applications .

properties

IUPAC Name

(3S)-3-amino-1-methylpiperidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-5(7)6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUWUTGRVZJMSM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737237
Record name (3S)-3-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-1-methylpiperidin-2-one hydrochloride

CAS RN

956109-56-1
Record name (3S)-3-Amino-1-methylpiperidin-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl(1-methyl-2-oxopiperidin-3-yl)carbamate (960 mg) in ethyl acetate (10 mL) was added 4N hydrogen chloride/ethyl acetate (5 mL) at room temperature. The reaction mixture was stirred at room temperature overnight, and the solvent was evaporated under reduced pressure to give the title compound as a crude product.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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